
3-Amino-5-(1,2-dihydroxyethyl)dihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-(1,2-dihydroxyethyl)dihydrofuran-2(3H)-one is an organic compound that features a furan ring substituted with an amino group and a dihydroxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(1,2-dihydroxyethyl)dihydrofuran-2(3H)-one typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the amino group: Amination reactions, such as the use of ammonia or amines, can be employed to introduce the amino group at the desired position on the furan ring.
Addition of the dihydroxyethyl side chain: This step involves the addition of a dihydroxyethyl group to the furan ring, which can be accomplished through various organic reactions such as aldol condensation or Michael addition.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often tailored to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(1,2-dihydroxyethyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the furan ring or the side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Amino-5-(1,2-dihydroxyethyl)dihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Amino-5-(1,2-dihydroxyethyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The amino group and dihydroxyethyl side chain can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-(hydroxymethyl)dihydrofuran-2(3H)-one
- 3-Amino-5-(1-hydroxyethyl)dihydrofuran-2(3H)-one
- 3-Amino-5-(2-hydroxyethyl)dihydrofuran-2(3H)-one
Uniqueness
3-Amino-5-(1,2-dihydroxyethyl)dihydrofuran-2(3H)-one is unique due to the presence of both an amino group and a dihydroxyethyl side chain on the furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H11NO4 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
3-amino-5-(1,2-dihydroxyethyl)oxolan-2-one |
InChI |
InChI=1S/C6H11NO4/c7-3-1-5(4(9)2-8)11-6(3)10/h3-5,8-9H,1-2,7H2 |
InChI Key |
YFOCVDRXKZVXCT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)OC1C(CO)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12876137.png)
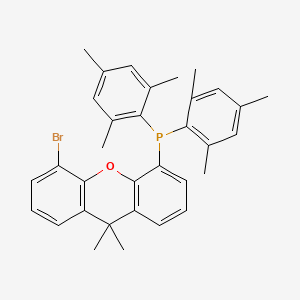
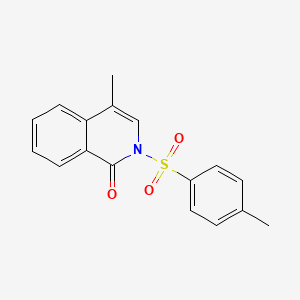
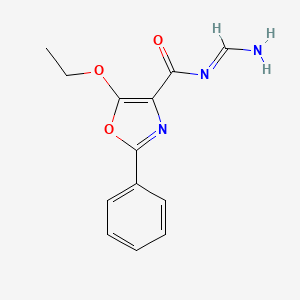
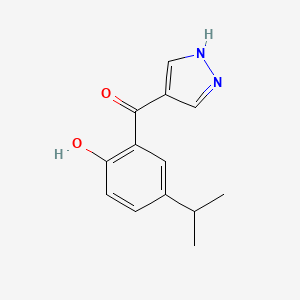
![6,6-Dimethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12876168.png)
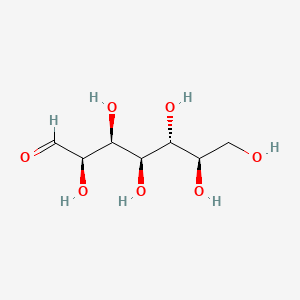
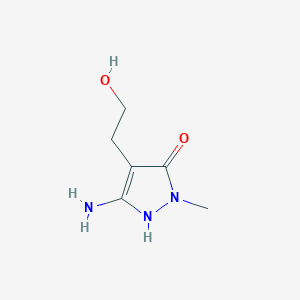
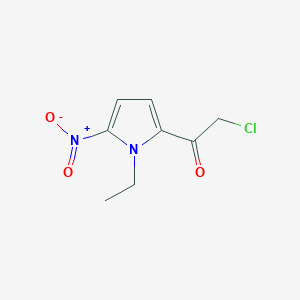
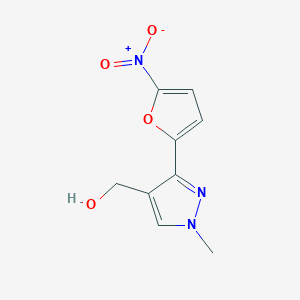
![2-Bromo-6-nitrobenzo[d]oxazole](/img/structure/B12876196.png)
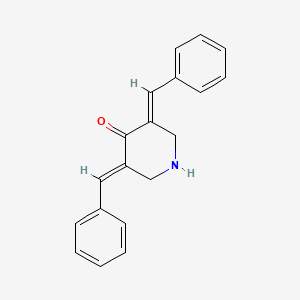
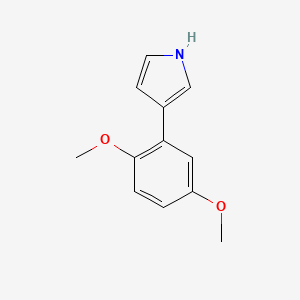
![2-(Carboxymethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12876217.png)
